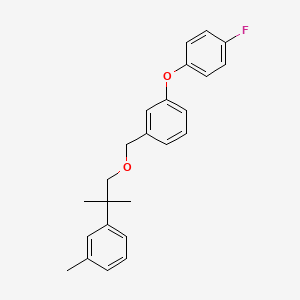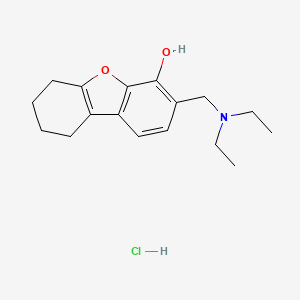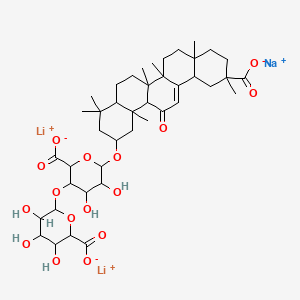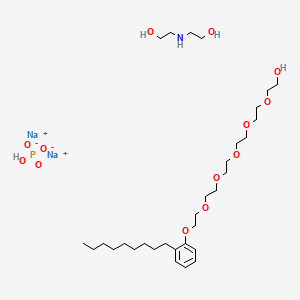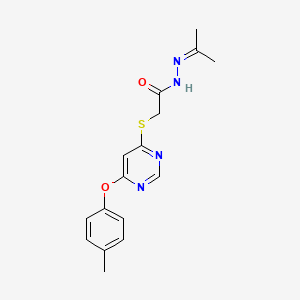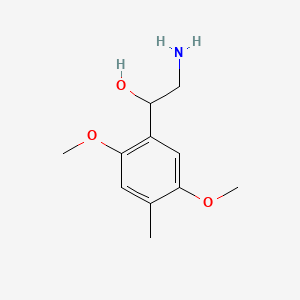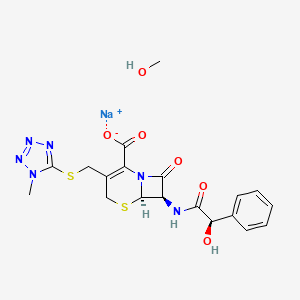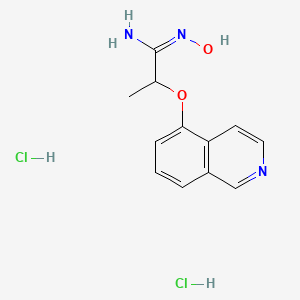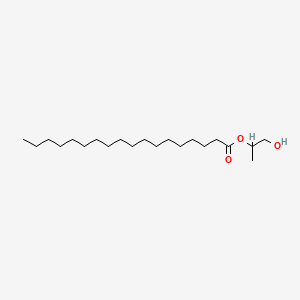
Propylene glycol 2-stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene glycol 2-stearate is an ester formed from the reaction of propylene glycol and stearic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food, due to its emulsifying and skin-conditioning properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propylene glycol 2-stearate is synthesized through the esterification of propylene glycol with stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using batch or continuous processes. Batch processes are suitable for smaller production scales and a wide range of products, while continuous processes are more efficient for large-scale production with a narrow product range . Reactor design and process optimization are crucial for achieving high-quality emulsifiers .
Analyse Des Réactions Chimiques
Types of Reactions: Propylene glycol 2-stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid .
Common Reagents and Conditions: The esterification of propylene glycol and stearic acid requires a catalyst, such as p-toluenesulfonic acid, and elevated temperatures to drive the reaction to completion . Hydrolysis reactions typically involve the use of water and an acid or base catalyst to break the ester bond .
Major Products Formed: The primary product of the esterification reaction is this compound. Hydrolysis of this ester yields propylene glycol and stearic acid .
Applications De Recherche Scientifique
Propylene glycol 2-stearate has a wide range of applications in scientific research and industry. In the field of chemistry, it is used as an emulsifier and surfactant in various formulations . In biology and medicine, it serves as a skin-conditioning agent and is used in topical formulations to enhance skin hydration . Additionally, it is employed in the food industry as an emulsifier to improve the texture and stability of food products .
Mécanisme D'action
Propylene glycol 2-stearate exerts its effects primarily through its emulsifying and skin-conditioning properties. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases . In topical applications, it forms a barrier on the skin’s surface, helping to retain moisture and improve skin hydration .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Glycol stearate
- Glycol stearate SE
- Glycol distearate
Comparison: Propylene glycol 2-stearate is similar to glycol stearate and its derivatives in terms of its emulsifying and skin-conditioning properties . it is unique in its specific combination of propylene glycol and stearic acid, which gives it distinct physicochemical properties and applications . Unlike glycol stearate, which is a mixture of mono- and diesters, this compound is primarily a monoester, providing different functional characteristics in formulations .
Propriétés
Numéro CAS |
3539-36-4 |
|---|---|
Formule moléculaire |
C21H42O3 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
1-hydroxypropan-2-yl octadecanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h20,22H,3-19H2,1-2H3 |
Clé InChI |
IBQWRULIBDEOPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


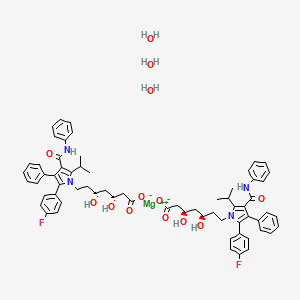
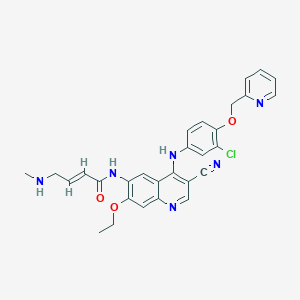
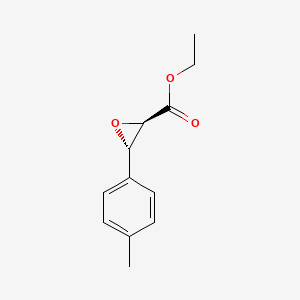
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)
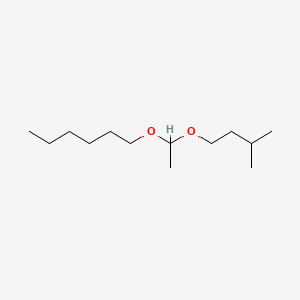
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
